4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and is substituted with a phenyl group that has additional methyl and propan-2-yloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. One common method is:
Starting Materials: 3,5-dimethyl-4-propan-2-yloxy-phenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions.
Catalysts: A base such as potassium carbonate (K₂CO₃) may be used to facilitate the reaction.
Procedure: The phenylboronic acid derivative is mixed with pinacol and the base in the solvent, and the mixture is heated to reflux. After completion, the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. Automation and rigorous control of reaction parameters ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkene products.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).
Solvents: Toluene, THF, or dimethylformamide (DMF).
Major Products
Biaryls: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation or hydrolysis.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: Used in the preparation of ligands for catalysis.
Biology and Medicine
Drug Development: Utilized in the synthesis of biologically active compounds.
Diagnostic Tools: Boronic esters can be used in the development of sensors for detecting sugars and other biomolecules.
Industry
Material Science: Employed in the creation of polymers and advanced materials.
Agriculture: Used in the synthesis of herbicides and pesticides.
Mechanism of Action
The primary mechanism by which 4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
Pinacolborane: Another boronic ester with a different substituent pattern.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the additional methyl and propan-2-yloxy groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the propan-2-yloxy group can provide steric hindrance and electronic effects that differentiate it from simpler boronic esters.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2-(3,5-dimethyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-15-12(3)9-14(10-13(15)4)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNOAOAKQTVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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